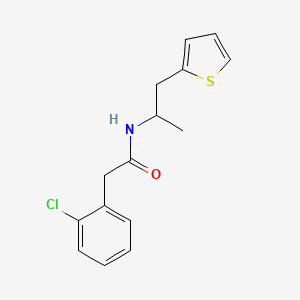

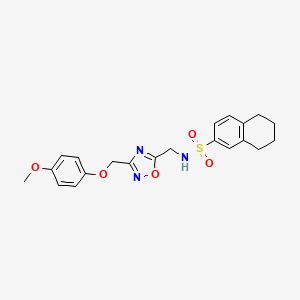

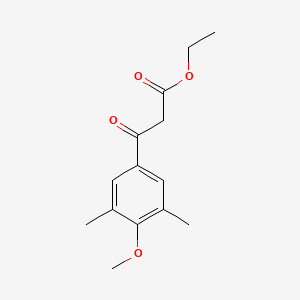

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the use of 3-chlorobenzoyl chloride . For instance, the synthesis of “Ethyl (3-chlorobenzoyl)acetate” involves the reaction of substituted aldehydes with HCl in DMF, followed by reaction with 3-chlorobenzoyl chloride in the presence of pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For the related compound “Ethyl (3-chlorobenzoyl)acetate”, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others have been reported .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Applications

Research indicates that derivatives of naphthyridine, closely related to the specified compound, have been synthesized for potential antibacterial applications. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides exhibit significant antibacterial activity, highlighting the utility of naphthyridine compounds in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Interaction with DNA

Some derivatives have been studied for their interaction with DNA, suggesting applications in molecular biology and pharmaceutical research. For example, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids synthesized through microwave-enhanced methods have been evaluated for their interaction with DNA, providing insights into their potential use in drug design and as tools for studying DNA (Naik et al., 2006).

Fluorescent Sensing

Naphthyridine compounds have been explored as fluorescent sensors due to their selective binding capabilities. A study demonstrated that ethyne-linked naphthyridine-aniline conjugated molecules are selective sensors for decylguanine and guanosine monophosphate, showcasing the potential for naphthyridine derivatives in biochemical assays and diagnostics (Lu, Phang, & Fang, 2016).

Antimicrobial Activity

Further emphasizing the antibacterial potential, derivatives of 2-chloro-1,8-naphthyridine-3-carbaldehyde have been synthesized and shown to possess antimicrobial activity against various bacteria strains. This underlines the compound's importance in the development of new antimicrobial agents (Kumar et al., 2010).

Chemodosimeter Applications

A 1,8-naphthyridine-based fluorescent chemodosimeter has been developed for the rapid detection of Zn2+ and Cu2+, demonstrating the compound's utility in environmental monitoring and chemical sensing. The specificity and sensitivity of such sensors can be critical for tracking metal ion concentrations in various settings (Yu et al., 2008).

Safety and Hazards

Direcciones Futuras

The future directions for the study of “2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide” could involve further exploration of its synthesis, structure, reactivity, mechanism of action, and safety profile. It could also be interesting to investigate its potential applications in fields such as drug development, molecular biology, and organic synthesis .

Propiedades

IUPAC Name |

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-10-5-6-13-17(25)14(8-22(9-15(20)23)18(13)21-10)16(24)11-3-2-4-12(19)7-11/h2-8H,9H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKANDKIYMGCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)

![methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2602958.png)

![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602962.png)

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)